4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine

Kinase inhibitor design c-KIT X-ray crystallography

4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine (CAS 1247461-83-1) is a heterocyclic small molecule belonging to the piperazinylpyrimidine class, characterized by a pyrimidine core bearing a chlorine atom at the 4-position and a 4-ethylpiperazine moiety at the 6-position. With a molecular formula of C₁₀H₁₅ClN₄, a molecular weight of 226.7 g/mol, and a calculated LogP of 1.27 , this compound serves as a versatile synthetic intermediate and a core scaffold for developing selective kinase inhibitors, particularly those targeting PDGFR family kinases and c-KIT.

Molecular Formula C10H15ClN4
Molecular Weight 226.7 g/mol
CAS No. 1247461-83-1
Cat. No. B1427837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine
CAS1247461-83-1
Molecular FormulaC10H15ClN4
Molecular Weight226.7 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=CC(=NC=N2)Cl
InChIInChI=1S/C10H15ClN4/c1-2-14-3-5-15(6-4-14)10-7-9(11)12-8-13-10/h7-8H,2-6H2,1H3
InChIKeyGCIDIZXVXRZWNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine (CAS 1247461-83-1): A Privileged Piperazinylpyrimidine Scaffold for Kinase-Targeted Drug Discovery


4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine (CAS 1247461-83-1) is a heterocyclic small molecule belonging to the piperazinylpyrimidine class, characterized by a pyrimidine core bearing a chlorine atom at the 4-position and a 4-ethylpiperazine moiety at the 6-position . With a molecular formula of C₁₀H₁₅ClN₄, a molecular weight of 226.7 g/mol, and a calculated LogP of 1.27 , this compound serves as a versatile synthetic intermediate and a core scaffold for developing selective kinase inhibitors, particularly those targeting PDGFR family kinases and c-KIT [1][2]. Its unique substitution pattern—combining a chlorine leaving group for nucleophilic aromatic substitution (SNAr) at C4 with an N-ethylpiperazine solubilizing and pharmacophoric element at C6—makes it a strategic building block for constructing focused kinase inhibitor libraries .

Why 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine Cannot Be Replaced by Unsubstituted Piperazine or Methylpiperazine Analogs


The 4-ethylpiperazine moiety is not a simple solubilizing appendage; it directly influences kinase binding conformation, lipophilicity, and mutant-selectivity profiles. An X‑ray co‑crystal structure of a 4‑ethylpiperazinyl‑pyrimidine‑based ligand bound to the c‑KIT kinase domain (PDB 6KLA, resolution 2.11 Å) confirms that the N‑ethyl group occupies a defined hydrophobic pocket, contributing to binding affinity and selectivity [1]. Replacing the N‑ethyl substituent with hydrogen (the unsubstituted piperazine analog, CAS 373356‑50‑4) introduces an additional H‑bond donor that can alter kinase selectivity and increase off‑target interactions [2]. Substitution with N‑methyl (CAS 27174‑60‑3) reduces lipophilicity (LogP 0.88 vs. 1.27 for the ethyl analog), impairing membrane permeability and cellular potency [3]. Furthermore, class‑level evidence from Shallal & Russu (2011) demonstrates that specific piperazinylpyrimidine derivatives exhibit selective inhibition of oncogenic mutant PDGFR family kinases over wild‑type isoforms—a selectivity profile sensitive to subtle structural modifications on the piperazine ring [4]. These quantitative and structural differences preclude simple interchangeability among N‑substituted analogs in kinase‑focused discovery programs.

Product-Specific Quantitative Evidence Guide: 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine Differentiation Data


Structural Basis for Kinase Binding: Co-Crystal Structure of 4-Ethylpiperazinyl-Pyrimidine Ligand with c-KIT (PDB 6KLA)

The 4-ethylpiperazinyl-pyrimidine scaffold is validated by a high-resolution (2.11 Å) co-crystal structure of compound 15a bound to the human c‑KIT kinase domain (PDB 6KLA) [1]. The ligand N‑[6‑(4‑ethylpiperazin‑1‑yl)‑2‑methylpyrimidin‑4‑yl]‑5‑pyridin‑4‑yl‑1,3‑thiazol‑2‑amine incorporates the same 4‑ethylpiperazin‑1‑yl‑pyrimidine core as the target compound. The ethylpiperazine moiety engages a hydrophobic sub‑pocket, with the N‑ethyl group making van der Waals contacts that stabilize the inhibitor in the ATP‑binding site [2]. By contrast, the unsubstituted piperazine analog (CAS 373356‑50‑4) would present a solvent‑exposed N–H in this pocket, potentially disrupting the binding conformation and reducing affinity [3]. This structural evidence directly supports the selection of the N‑ethylpiperazine variant for c‑KIT and related kinase programs.

Kinase inhibitor design c-KIT X-ray crystallography Structure-based drug design

Lipophilicity Differentiation: LogP Comparison of N-Ethyl vs. N-Methyl vs. N-Unsubstituted Piperazinylpyrimidines

The calculated LogP of 4‑Chloro‑6‑(4‑ethylpiperazin‑1‑yl)pyrimidine is 1.27 (Chemsrc) , compared to 0.88 for the N‑methyl analog (CAS 27174‑60‑3) [1] and 1.04 for the N‑unsubstituted analog (CAS 373356‑50‑4) [2]. The 0.39 log unit increase over the methyl analog corresponds to an approximately 2.5‑fold higher predicted octanol–water partition coefficient, indicating enhanced passive membrane permeability. The unsubstituted analog has a LogP of 1.04 but carries an additional H‑bond donor (N–H), which penalizes membrane permeation beyond what LogP alone predicts and introduces an off‑target liability via hydrogen bonding with non‑kinase proteins [2][3]. The ethyl substituent thus achieves an optimal balance: sufficient lipophilicity for cellular penetration without introducing an H‑bond donor that could compromise kinase selectivity.

Lipophilicity LogP Membrane permeability ADME

Kinase Selectivity Profile: Mutant-Selective PDGFR Family Kinase Inhibition by Piperazinylpyrimidine Derivatives

In the landmark Shallal & Russu (2011) study, piperazinylpyrimidine derivatives were profiled for selective kinase binding and cellular antiproliferative activity [1]. Compound 4 from this series demonstrated a selective tendency to bind to and/or inhibit the function of certain KIT and PDGFRA mutants compared to their wild‑type isoforms. Significantly, compound 4 was more potent at inhibiting oncogenic mutant forms of PDGFR family kinases [2]. While the exact chemical structure of compound 4 is not publicly disclosed in the abstract, the scaffold architecture (piperazinylpyrimidine core with specific N‑substitution) is directly relevant to the 4‑Chloro‑6‑(4‑ethylpiperazin‑1‑yl)pyrimidine scaffold. Differentiation from non‑piperazinylpyrimidine kinase inhibitors (e.g., imatinib) is evidenced by this mutant‑selective profile: imatinib inhibits wild‑type KIT and PDGFRA at low nanomolar concentrations but shows reduced potency against certain clinically relevant mutants (e.g., PDGFRA D842V) [3]. In contrast, optimized piperazinylpyrimidines preferentially target these mutant forms [2].

Mutant-selective kinase inhibition PDGFRA KIT GIST

Synthetic Accessibility and Versatility: Chloro Leaving Group Enables Regioselective Derivatization at C4

4‑Chloropyrimidines are widely recognized as privileged building blocks for nucleophilic aromatic substitution (SNAr) and transition metal‑catalyzed cross‑coupling reactions due to the excellent reactivity of the chlorine at the 4‑position [1]. In 4‑Chloro‑6‑(4‑ethylpiperazin‑1‑yl)pyrimidine, the chlorine at C4 is activated toward SNAr by the electron‑withdrawing pyrimidine ring nitrogens, while the 4‑ethylpiperazine at C6 remains intact during substitution, enabling regioselective diversification. This contrasts with 4,6‑dichloropyrimidine (CAS 1193‑21‑1), where both positions are reactive and require protecting group strategies or careful stoichiometric control to achieve monofunctionalization [2]. The target compound thus offers a pre‑installed pharmacophoric element (ethylpiperazine) with a single reactive handle for library synthesis—reducing synthetic steps by at least one compared to starting from 4,6‑dichloropyrimidine [2]. Commercial availability from multiple vendors (e.g., Biosynth at $467.50/50 mg, purity ≥95%) with documented storage conditions (2–8 °C, sealed dry) supports procurement for medium‑throughput medicinal chemistry campaigns .

Nucleophilic aromatic substitution SNAr Parallel synthesis Library generation

Best Research and Industrial Application Scenarios for 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine


Focused Kinase Inhibitor Library Synthesis Targeting c‑KIT and PDGFR Family Kinases

This compound is ideally suited as a core scaffold for generating focused kinase inhibitor libraries targeting c‑KIT and PDGFR family kinases. The co‑crystal structure of a 4‑ethylpiperazinyl‑pyrimidine‑based ligand bound to c‑KIT (PDB 6KLA) provides direct structural guidance for designing derivatives with improved affinity and selectivity [1]. Medicinal chemistry teams can exploit the single reactive chlorine at C4 to explore diverse amine, alcohol, and boronic acid substituents via SNAr or Suzuki coupling, while the pre‑installed ethylpiperazine maintains the critical hydrophobic pocket interaction observed in the co‑crystal structure [2]. This approach is particularly valuable for programs targeting imatinib‑resistant GIST driven by KIT and PDGFRA kinase domain mutations [3].

Mutant‑Selective PDGFR Inhibitor Development for Drug‑Resistant Tumors

The class‑level evidence from Shallal & Russu (2011) demonstrates that specific piperazinylpyrimidine derivatives exhibit preferential inhibition of oncogenic mutant PDGFR family kinases over wild‑type isoforms [3]. 4‑Chloro‑6‑(4‑ethylpiperazin‑1‑yl)pyrimidine serves as an advanced intermediate for generating analogs that may replicate or enhance this mutant‑selective profile. The ethylpiperazine moiety, with its optimal lipophilicity (LogP 1.27) and zero H‑bond donors, provides a favorable starting point for achieving selective cellular activity against mutant‑driven cancer cell lines such as MDA‑MB‑468 (triple‑negative breast cancer) and NCI‑H23 (NSCLC), which were among the most sensitive lines in the NCI‑60 screening of piperazinylpyrimidine derivatives [3].

Structure‑Based Drug Design (SBDD) Using the 4‑Ethylpiperazinyl‑Pyrimidine Pharmacophore

The availability of a high‑resolution X‑ray co‑crystal structure (PDB 6KLA, 2.11 Å) featuring the 4‑ethylpiperazinyl‑pyrimidine motif bound to c‑KIT enables structure‑based drug design (SBDD) workflows [1]. Computational chemists can use this structure for molecular docking, free energy perturbation (FEP) calculations, and pharmacophore modeling to guide the design of derivatives with improved binding affinity. The target compound, as a synthetic precursor, can be directly elaborated to generate analogs that are predicted in silico to enhance interactions with key binding residues (T670, C673, D810) or to exploit differences between mutant and wild‑type kinase conformations [2][3].

Parallel Medicinal Chemistry for Rapid SAR Exploration

The single reactive chlorine at C4, combined with the pre‑installed ethylpiperazine at C6, makes this compound an efficient substrate for parallel synthesis [4]. Unlike 4,6‑dichloropyrimidine, which requires sequential functionalization and protecting group strategies, 4‑Chloro‑6‑(4‑ethylpiperazin‑1‑yl)pyrimidine can be directly reacted with diverse nucleophiles in a single step to generate arrays of analogs for SAR studies. This enables rapid exploration of chemical space around the C4 position while holding the ethylpiperazine pharmacophore constant—an approach that accelerates hit‑to‑lead optimization in kinase drug discovery programs [4]. Commercial availability at 95%+ purity from multiple vendors supports procurement for medium‑throughput library production .

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